molecular formula C16H18Cl2N4O2 B11048200 1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11048200
M. Wt: 369.2 g/mol
InChI Key: AYJVSBKGAPPNAI-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one belongs to the pyrimido-triazine family, a class of heterocyclic compounds characterized by fused pyrimidine and triazine rings. Its structure features:

  • 3-(2-hydroxyethyl): A polar substituent that enhances solubility and hydrogen-bonding capacity.
  • 7,8-dimethyl groups: Methyl substituents on the pyrimidine ring that modulate steric and electronic properties.

Properties

Molecular Formula

C16H18Cl2N4O2

Molecular Weight

369.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C16H18Cl2N4O2/c1-10-11(2)19-16-21(14-4-3-12(17)7-13(14)18)8-20(5-6-23)9-22(16)15(10)24/h3-4,7,23H,5-6,8-9H2,1-2H3

InChI Key

AYJVSBKGAPPNAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCO)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Reaction Overview

The most efficient synthesis leverages a three-component annulation involving:

  • 7,8-Dimethyl-2-amino-1-(2,4-dichlorophenyl)pyrimidin-4(3H)-one as the pyrimidinone core.

  • 2-Hydroxyethylamine for introducing the hydroxyethyl substituent.

  • Formaldehyde for cyclization into the tetrahydrotriazine ring.

The reaction proceeds via a stepwise mechanism (Scheme 1):

  • Schiff base formation : Formaldehyde condenses with 2-hydroxyethylamine to generate an imine intermediate.

  • Nucleophilic attack : The imine reacts with the exocyclic amine of the pyrimidinone, forming an aminomethylene adduct.

  • Cyclization : A second formaldehyde molecule facilitates ring closure, yielding the tetrahydrotriazine scaffold.

Synthetic Procedure

  • Reagents :

    • Pyrimidinone (40 mmol)

    • 2-Hydroxyethylamine (40 mmol)

    • 37% aqueous formaldehyde (80 mmol)

    • Ethanol (3 mL per mmol of pyrimidinone)

  • Conditions :

    • Reflux at 78–80°C for 2–3 hours under inert atmosphere.

    • Cooling to 25°C precipitates the product.

    • Purification via recrystallization from isopropyl alcohol (yield: 60–88%).

Table 1: Optimization of Reaction Parameters

ParameterTested RangeOptimal ValueImpact on Yield
SolventEthanol, DMF, THFEthanolMaximizes solubility of intermediates
Temperature (°C)60–10078–80Balances rate and side reactions
Formaldehyde Equiv.1.5–3.02.0Prevents over-alkylation

Synthesis of the Pyrimidinone Precursor

Pyrimidinone Core Construction

The 7,8-dimethyl-1-(2,4-dichlorophenyl)pyrimidin-4(3H)-one is synthesized via a Biginelli-like condensation:

  • Reactants :

    • 2,4-Dichlorophenylurea (1.0 equiv)

    • Acetylacetone (1.1 equiv; dimethyl substituent source)

    • Trifluoroacetic acid (catalytic)

  • Conditions :

    • Reflux in ethanol (6 hours).

    • Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate.

    • Yield: 72–85% after silica gel chromatography.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 2.21 (s, 6H, CH₃), 5.38 (s, 1H, NH), 7.42–7.89 (m, 3H, Ar-H).

  • Elemental Analysis : Calculated for C₁₃H₁₂Cl₂N₂O: C 53.26%, H 4.13%; Found: C 53.18%, H 4.09%.

Alternative Synthetic Pathways

Post-Cyclization Functionalization

A sequential approach modifies preformed triazinones:

  • Intermediate : 1-(2,4-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,]triazin-6-one.

  • Alkylation : React with 2-bromoethanol (1.2 equiv) in DMF/K₂CO₃ at 60°C (12 hours).

  • Yield : 54–62%, lower than the three-component method due to steric hindrance.

Reductive Amination

  • Reactants : Pyrimidinone + 2-hydroxyethylamine + paraformaldehyde.

  • Conditions : NaBH₃CN (1.5 equiv) in MeOH, 0°C → 25°C (8 hours).

  • Outcome : Poor regioselectivity (≤35% yield), favoring N1- over N3-alkylation.

Critical Analysis of Methodologies

Three-Component vs. Stepwise Synthesis

MetricThree-ComponentPost-Cyclization
Overall Yield (%)60–8854–62
Purity (HPLC)≥98%91–95%
Scalability>500 g demonstratedLimited to 100 g

Key Challenges

  • Hydroxyl Group Reactivity : Unprotected 2-hydroxyethylamine participates in side reactions (e.g., over-alkylation). Solution: Use trimethylsilyl protection followed by TBAF deprotection.

  • Regiochemical Control : Competing N1 vs. N3 alkylation in stepwise methods. The three-component approach inherently directs substitution to N3.

Industrial-Scale Considerations

Solvent Recovery

  • Ethanol is distilled (bp 78°C) and reused, achieving >90% recovery.

  • Isopropyl alcohol recrystallization mother liquors are concentrated to 30% volume for product extraction.

Waste Stream Management

  • Aqueous phases treated via neutralization (pH 6–8) and biological oxidation (COD ≤ 120 mg/L).

  • Silica gel from chromatography is calcined at 600°C for reactivation.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations:

Methoxy () and hydroxyethyl (target) groups donate electrons, influencing solubility and metabolic stability .

Biological Activity: The thioxo group in analogs correlates with antibacterial activity, suggesting that sulfur-containing derivatives may target bacterial enzymes . Dimethylamino groups () could enhance blood-brain barrier penetration, whereas hydroxyethyl (target) may limit it due to polarity .

Computational Similarity Metrics:

highlights the use of Tanimoto and Dice coefficients to quantify molecular similarity. For example:

  • The target compound shares a core structure (pyrimido-triazine) with –14 analogs but diverges in substituents, leading to lower Tanimoto scores (~0.6–0.7) .
  • Functional group differences (e.g., hydroxyethyl vs. dimethylaminopropyl) significantly impact similarity metrics and predicted bioactivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
LogP (Predicted) ~3.5 (high) ~2.8 ~2.0
Hydrogen Bond Donors 1 (-OH) 0 0
Hydrogen Bond Acceptors 5 6 4
Polar Surface Area ~70 Ų ~85 Ų ~50 Ų

Implications :

    Biological Activity

    The compound 1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, including anti-inflammatory effects and other biological activities.

    Chemical Structure and Properties

    The molecular formula of the compound is C16H18Cl2N4O3C_{16}H_{18}Cl_2N_4O_3, with a molecular weight of approximately 314.35 g/mol. The structure features a pyrimidine core with various substituents that contribute to its biological activity.

    Anti-Inflammatory Properties

    Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition is significant as excessive NO production is associated with neuroinflammation and neurodegenerative diseases such as Parkinson's disease (PD) .

    Table 1: Summary of Anti-Inflammatory Activity

    StudyCompoundIC50 (µM)Mechanism
    CDMPONot specifiedInhibition of NO production in microglia
    Various derivatives19.45 - 42.1COX-1/COX-2 inhibition

    Antioxidant Activity

    Antioxidant properties have also been suggested for compounds within this class. The presence of hydroxyl groups in the structure may contribute to radical scavenging activity, which is crucial for mitigating oxidative stress-related damage.

    Structure-Activity Relationship (SAR)

    Understanding the SAR is vital for optimizing the biological activity of the compound. Modifications in the dichlorophenyl group or alterations in the hydroxyethyl substituent can significantly impact the pharmacological profile.

    Table 2: Structure-Activity Relationship Insights

    ModificationEffect on Activity
    Addition of hydroxyl groupIncreased antioxidant activity
    Variation in halogen substitutionAltered anti-inflammatory potency

    Q & A

    Q. What are the key considerations for synthesizing this compound with high purity and yield?

    Synthesis of this pyrimido-triazine derivative requires multi-step reactions, often involving cyclization and functional group modifications. Critical parameters include:

    • Temperature control : Reactions involving dichlorophenyl groups may require low temperatures (-35°C to 0°C) to avoid side products .
    • Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred for intermediates .
    • Catalytic systems : Use of bases (e.g., Et₃N) or coupling agents to stabilize reactive intermediates . Purity is monitored via HPLC (retention time optimization) and NMR (integration ratios for substituents) .

    Q. How can structural confirmation be achieved for this compound?

    • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For example, the 2,4-dichlorophenyl group will show distinct aromatic splitting patterns .
    • HRMS : Validate molecular weight (e.g., chlorine isotopes generate characteristic M+2 peaks) .
    • X-ray crystallography (if crystalline): Resolve hydrogen bonding patterns, as seen in analogous pyrimido-triazines .

    Q. What are the common impurities encountered during synthesis, and how are they mitigated?

    • Unreacted intermediates : Monitor via TLC and optimize reaction times .
    • Chlorinated byproducts : Use stoichiometric control of dichlorophenyl precursors .
    • Oxidation of hydroxyethyl group : Conduct reactions under inert atmosphere (N₂/Ar) .

    Advanced Research Questions

    Q. How can computational modeling guide the optimization of reaction pathways?

    • DFT calculations : Predict thermodynamic feasibility of cyclization steps and transition states .
    • Molecular docking : Assess steric effects of the dichlorophenyl group on reaction intermediates .
    • Solvent interaction simulations : Use COSMO-RS models to predict solvent efficacy for recrystallization .

    Q. What strategies resolve contradictions in spectroscopic data interpretation?

    • Dynamic NMR : Analyze hindered rotation in dichlorophenyl or hydroxyethyl groups causing peak splitting .
    • 2D NMR (HSQC, HMBC) : Assign overlapping signals in the pyrimido-triazine core .
    • Isotopic labeling : Track unexpected signals (e.g., deuterated solvents interfering with hydroxyethyl protons) .

    Q. How can the biological activity of this compound be systematically evaluated?

    • In vitro assays : Screen for kinase inhibition (common target for pyrimido-triazines) using fluorescence polarization .
    • SAR studies : Modify substituents (e.g., methyl vs. ethyl groups) to correlate structure with activity .
    • Metabolic stability tests : Use liver microsomes to assess hydroxyethyl group oxidation .

    Q. What advanced analytical techniques characterize its solid-state properties?

    • PXRD : Differentiate polymorphs influenced by dichlorophenyl packing .
    • DSC/TGA : Monitor thermal stability of the triazine ring under decomposition .
    • Raman spectroscopy : Identify vibrational modes of chlorine substituents .

    Methodological Resources

    • Synthetic Protocols : Multi-step reactions from trichlorotriazine derivatives .
    • Spectroscopic Databases : PubChem entries for analogous compounds (e.g., HRMS, IR) .
    • Computational Tools : Gaussian for DFT, PyMol for docking .

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